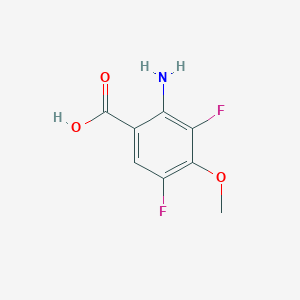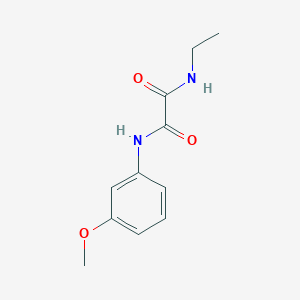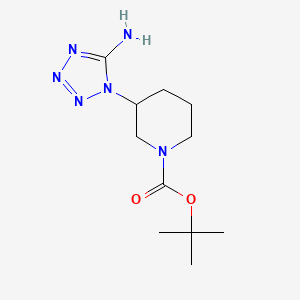
6-Bromo-4-methylcinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-methylcinnoline, also known as 6-Bromo-4-methylquinoline, is a chemical compound with the empirical formula C10H8BrN . It is a solid substance and is used by researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 222.08 . The SMILES string representation is CC1=CC=NC2=C1C=C(Br)C=C2 , and the InChI key is XBZQSJLYRMZRSZ-UHFFFAOYSA-N .科学的研究の応用
Synthesis and Potential Applications
Antitumor Potential : A study by Castle, Adachi, and Guither (1965) explored the synthesis of various cinnolines, including 6-fluoro-4-methylcinnoline, as potential antitumor agents. This suggests a possible application of 6-Bromo-4-methylcinnoline in cancer research (Castle, Adachi, & Guither, 1965).
Chemical Synthesis and Modification : The work by Ames, Chapman, and Waite (1966) on the methylation of substituted cinnolines, including 4-hydroxy-3-methylcinnoline, indicates the chemical versatility and potential for creating derivatives of this compound for various applications (Ames, Chapman, & Waite, 1966).
Knorr Synthesis : A study focusing on the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, related to the family of cinnolines, highlights the importance of this compound in infectious disease research. This synthesis pathway could potentially be applied to this compound (Wlodarczyk et al., 2011).
Biological Activity : The research on 6-azacadeguomycin and trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which involve structures related to cinnolines, demonstrates the potential of these compounds in antiviral and antitumor applications. This could imply similar uses for this compound (Petrie et al., 1985).
Photochemical Reactions : A study by Chen et al. (1968) on the photochemical reactions of ethers with 4-methylcinnoline suggests a potential for this compound in photochemical applications (Chen et al., 1968).
Antibacterial Activity : Research on substituted 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids, a category related to cinnolines, indicates the potential of this compound in developing new antibacterial agents (Miyamoto et al., 1995).
Intermediate in PI3K/mTOR Inhibitors : A study by Lei et al. (2015) describes the synthesis of a compound related to cinnolines as an important intermediate in PI3K/mTOR inhibitors, suggesting potential applications in targeted cancer therapies (Lei et al., 2015).
Heat and Pressure-Sensitive Dye Synthesis : The synthesis of 4-bromo-3-methylanisole for black fluorane dye production, as described by Xie et al. (2020), hints at potential applications of this compound in dye and pigment production (Xie et al., 2020).
Photophysical Properties : The study by Danilkina et al. (2019) on 6-aryl-4-azidocinnolines highlights the exploration of photophysical properties, indicating potential applications in material sciences or photodynamic therapy (Danilkina et al., 2019).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 6-Bromo-4-methylcinnoline has hazard statements H302 and H318 . This means it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
6-bromo-4-methylcinnoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-5-11-12-9-3-2-7(10)4-8(6)9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIZCWVRQQZPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-methoxyphenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2440683.png)



![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2440688.png)

![1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2440691.png)



![8-(Azepan-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2440697.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-3-carboxamide](/img/structure/B2440698.png)